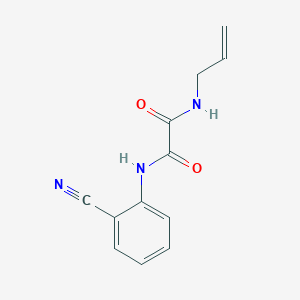

N1-allyl-N2-(2-cyanophenyl)oxalamide

Description

N1-allyl-N2-(2-cyanophenyl)oxalamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound is known for its unique structure, which includes an oxalamide core with an allyl group and a 2-cyanophenyl group attached to the nitrogen atoms. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-14-11(16)12(17)15-10-6-4-3-5-9(10)8-13/h2-6H,1,7H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOIGPAOJVNWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-allyl-N2-(2-cyanophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(2-cyanophenyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

N1-allyl-N2-(2-cyanophenyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the allyl or cyanophenyl groups can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : N1-allyl-N2-(2-cyanophenyl)oxalamide acts as a ligand in the formation of metal complexes, which are crucial for catalytic processes. These complexes can enhance reaction rates and selectivity in various chemical transformations.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have shown antifungal activity against various pathogens by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

- Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. In vitro studies reported IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate for the synthesis of new drugs. Its unique structural features may contribute to the development of novel therapeutic agents with enhanced efficacy.

Anticancer Activity

A focused study on the anticancer properties of this compound revealed its effectiveness against multiple cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 10 | Significant inhibition of proliferation |

| A549 | 20 | Induction of apoptosis observed |

| HCT116 | 30 | Cell cycle arrest noted |

These results suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In another study examining the antimicrobial effects, this compound demonstrated potent activity against various bacterial strains. The mechanism involved disruption of cell membrane integrity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 15 µg/mL |

These findings underscore the compound's potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

N1-allyl-N2-(2-cyanophenyl)oxalamide can be compared with other oxalamide derivatives, such as N1-allyl-N2-(2-methylphenyl)oxalamide and N1-allyl-N2-(2-chlorophenyl)oxalamide. These compounds share a similar oxalamide core but differ in the substituents attached to the nitrogen atoms. The unique combination of the allyl and 2-cyanophenyl groups in this compound imparts distinct chemical properties, making it particularly useful in specific applications .

Biological Activity

N1-allyl-N2-(2-cyanophenyl)oxalamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an oxalamide backbone with allyl and cyanophenyl substituents. The structural formula can be represented as follows:

This compound's unique structure may contribute to its diverse biological activities, particularly in pharmacological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that derivatives of oxalamides possess notable antifungal activity against various pathogens. The effectiveness of this compound can be attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. For instance, a recent investigation revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Caspase activation |

| HeLa | 22.7 | Cell cycle arrest |

| A549 | 18.9 | Apoptotic pathway activation |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It has been found to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders. For example, it has shown inhibition against certain phosphodiesterases (PDEs), which are crucial for cellular signaling pathways .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against C. albicans, suggesting strong antifungal potential .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines including prostate (PC-3), breast (MCF-7), and lung (A549). The results consistently showed that this compound significantly reduced cell viability, with IC50 values ranging from 15 µM to 25 µM depending on the cell type .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-allyl-N2-(2-cyanophenyl)oxalamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves sequential acylation and oxalamide bridge formation. For example, oxalyl chloride reacts with allylamine and 2-cyanophenylamine derivatives under controlled stoichiometry. Pyridine or triethylamine is used as a base to neutralize HCl byproducts . Key optimizations include:

- Temperature : Maintaining 0–5°C during acylation to prevent side reactions.

- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Monitoring : TLC or in situ FT-IR to track amine consumption.

Q. How can NMR spectroscopy resolve structural ambiguities in oxalamide derivatives, particularly regarding allyl and cyanophenyl substituents?

- Methodological Answer : 1H and 13C NMR are critical for confirming substituent positions. For instance:

- Allyl group : A triplet at δ 5.8–6.0 ppm (CH2=CH–) and a doublet for the terminal CH2 group (δ 3.4–3.6 ppm) .

- Cyanophenyl : Aromatic protons (δ 7.5–8.0 ppm) and a nitrile signal at ~110 ppm in 13C NMR .

- Impurity detection : Multiplet signals at δ 3.3 ppm may indicate oxalamide side products, resolved via comparative analysis with synthesized standards .

Q. What are the primary applications of oxalamide derivatives in polymer science?

- Methodological Answer : Oxalamides act as nucleating agents in poly(lactide) (PLA) to enhance crystallization kinetics. For example:

- Spacer length effects : Aliphatic spacers (e.g., –(CH2)n–) between oxalamide moieties tune nucleation efficiency. Shorter spacers (n=2) increase melting temperatures (Tm) by ~60°C compared to n=12 .

- Hydrogen bonding : Oxalamides form β-sheet-like structures via N–H···O interactions, critical for physical crosslinking in thermoplastic elastomers .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. cyclopentyl substituents) influence the hydrogen-bonding capacity and material properties of oxalamides?

- Methodological Answer : Substituent steric/electronic effects modulate hydrogen-bonding networks. For example:

- Allyl groups : Introduce flexibility, reducing Tm but enhancing solubility in polar solvents (e.g., DMF).

- Cyclopentyl groups : Increase rigidity, favoring crystalline phases (Tm > 200°C) .

- Quantitative analysis : FT-IR (amide I/II bands) and DSC quantify hydrogen-bond strength and thermal transitions .

Q. What strategies mitigate side reactions (e.g., oxalamide dimerization) during synthesis of this compound?

- Methodological Answer : Dimerization occurs via carbamoyl radical recombination (Scheme 1 in ). Mitigation approaches include:

- Radical scavengers : Adding TEMPO (0.5 mol%) suppresses radical coupling.

- Solvent choice : Polar aprotic solvents (e.g., MeCN) reduce radical stability .

- Reaction monitoring : HPLC-MS identifies dimers early, enabling process adjustments.

Q. How can oxalamides be integrated into coordination polymers (CPs), and what factors dictate their structural diversity?

- Methodological Answer : Oxalamides serve as ligands for transition metals (e.g., Co(II)) due to their dual amide donors. Key factors:

- Spacer length : Longer spacers (e.g., –(CH2)6–) favor 2D networks, while shorter spacers yield 1D chains .

- Counterion effects : Nitrate vs. chloride anions alter coordination geometry (octahedral vs. square planar) .

- Characterization : Single-crystal XRD and elemental analysis validate CP architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.